molecular formula C9H8N2O3 B8508033 4-Methoxy-5-methyl-2-nitro-benzonitrile

4-Methoxy-5-methyl-2-nitro-benzonitrile

Cat. No.: B8508033
M. Wt: 192.17 g/mol
InChI Key: PNBWXBGPXNRSHN-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-2-nitro-benzonitrile is a benzonitrile derivative featuring methoxy (─OCH₃), methyl (─CH₃), and nitro (─NO₂) substituents on the aromatic ring.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxy-5-methyl-2-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O3/c1-6-3-7(5-10)8(11(12)13)4-9(6)14-2/h3-4H,1-2H3

InChI Key

PNBWXBGPXNRSHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares substituents, molecular weights, and inferred properties of 4-Methoxy-5-methyl-2-nitro-benzonitrile with similar benzonitriles:

Compound Name Substituents Molecular Weight (g/mol) Key Properties (Inferred) Applications/Notes
4-Methoxybenzonitrile 4-OCH₃, 1-CN 133.15 Lower polarity; higher solubility in organic solvents Solvent, intermediate in dyes
2-Amino-4-chloro-5-methoxybenzonitrile 2-NH₂, 4-Cl, 5-OCH₃, 1-CN 198.62 Basic (due to NH₂); reactive in electrophilic substitutions Pharmaceutical intermediates
2-((4-(Bis(2-hydroxyethyl)amino)-2-methylphenyl)diazenyl)-5-nitrobenzonitrile 2-diazenyl, 5-NO₂, 1-CN ~386.35 Azo dye characteristics; water-soluble (due to ─OH) Dyes, pigments
2-Amino-4-chloro-5-methyl-benzonitrile 2-NH₂, 4-Cl, 5-CH₃, 1-CN 181.62 Moderate acidity; lipophilic (due to CH₃) Agrochemical synthesis
This compound 4-OCH₃, 5-CH₃, 2-NO₂, 1-CN 222.20 High polarity (NO₂); lower solubility in non-polar solvents Electrophilic reaction intermediate

Key Observations :

  • Electronic Effects: The nitro group in the target compound increases ring electrophilicity compared to amino or methoxy analogs, directing substitutions to specific positions .
  • Solubility: The methyl group enhances lipophilicity relative to 4-Methoxybenzonitrile, while the nitro group reduces solubility in non-polar solvents .
  • Reactivity : Nitro groups facilitate nucleophilic aromatic substitutions, whereas methoxy groups (electron-donating) may stabilize intermediates in multi-step syntheses .

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